molecular formula C11H21NO B3098784 4-Methyl-1-(piperidin-1-YL)pentan-1-one CAS No. 1342956-55-1

4-Methyl-1-(piperidin-1-YL)pentan-1-one

Cat. No.: B3098784
CAS No.: 1342956-55-1
M. Wt: 183.29 g/mol
InChI Key: OLEKOHZAOLNNGQ-UHFFFAOYSA-N
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Description

Safety and Hazards

4-Methyl-1-(piperidin-1-YL)pentan-1-one is a synthetic cathinone, and like other synthetic cathinones, it poses significant health risks . It is considered very compulsive and prone to causing psychosis and paranoia, just like other synthetic cathinones .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1-(piperidin-1-yl)pentan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpentan-1-one with piperidine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(piperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(piperidin-1-yl)pentan-1-one is unique due to its specific substitution pattern, which influences its pharmacological profile and potency.

Properties

IUPAC Name

4-methyl-1-piperidin-1-ylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-10(2)6-7-11(13)12-8-4-3-5-9-12/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEKOHZAOLNNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methylvaleric acid (238 g) and DMF (833 mL) were mixed. After an addition of piperidine (233 mL), HOBt.H2O (361 g) and WSC.HCl (452 g) to the mixture at ice temperature, the resulting mixture was stirred at RT overnight. To the reaction was added water (1000 mL) at ice temperature and the resulting mixture was extracted with toluene (500 mL×2). The organic layer was washed with aqueous 10 w/v % sodium carbonate (500 mL+300 mL) and water (500 mL×2). The organic layer was concentrated in vacuo to give the title compound (414.29 g) as a crude product.
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
833 mL
Type
solvent
Reaction Step One
Quantity
233 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
452 g
Type
reactant
Reaction Step Four
Name
Quantity
361 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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